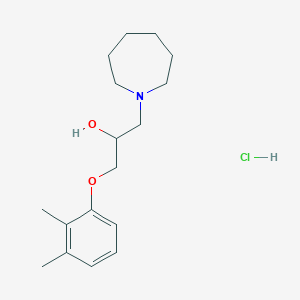
1-(Azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride, also known as Tapentadol hydrochloride, is a synthetic opioid analgesic used for the treatment of moderate to severe pain. It was first introduced in 2008 and has gained popularity due to its unique dual mechanism of action, which combines mu-opioid receptor agonism and norepinephrine reuptake inhibition. In
Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives have been explored for their synthesis and chemical properties. For instance, the synthesis of novel derivatives with potential antioxidant activity has been investigated. A study described the synthesis of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives, highlighting the base condensation reaction and their evaluation for antioxidant activities, which suggests potential research applications in exploring antioxidant properties of related compounds (H. V. Kumar, C. K. Kumar, & N. Naik, 2009). Additionally, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been conducted to understand their structural characteristics in different environments, providing insights into their chemical behavior (W. Nitek, A. Kania, H. Marona, A. Waszkielewicz, & E. Żesławska, 2020).
Antioxidant Activities
Research on derivatives of this compound has shown significant antioxidant activities. For example, the synthesis and evaluation of 5H-dibenz[b,f]azepine derivatives for their antioxidant properties in various model systems have been documented. These studies provide a foundation for further exploration of the compound's derivatives as potential antioxidants (H. Vijay Kumar & N. Naik, 2010).
Potential Applications in Polymer Synthesis
The compound and its derivatives also find potential applications in the synthesis of polymers and adhesive materials. For instance, monomers for adhesive polymers incorporating similar structural motifs have been synthesized, highlighting the potential of these compounds in developing new materials with specific adhesive properties (N. Moszner, J. Pavlinec, Iris Lamparth, F. Zeuner, & J. Angermann, 2006).
properties
IUPAC Name |
1-(azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-8-7-9-17(15(14)2)20-13-16(19)12-18-10-5-3-4-6-11-18;/h7-9,16,19H,3-6,10-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUTYDXHUOWLPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2CCCCCC2)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2389165.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide](/img/structure/B2389166.png)
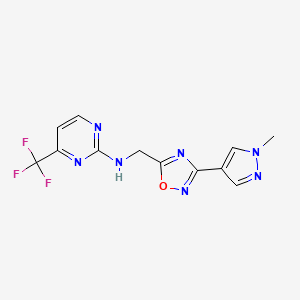
![2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2389172.png)
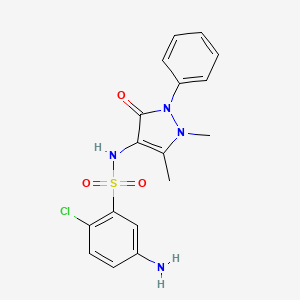
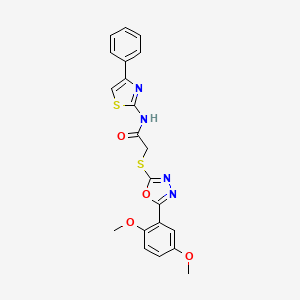
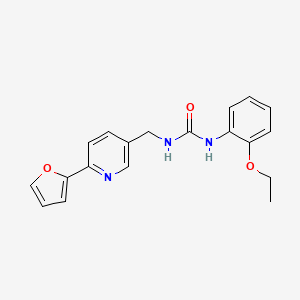
![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)
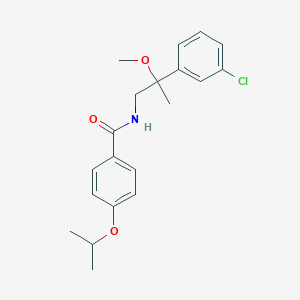
![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)
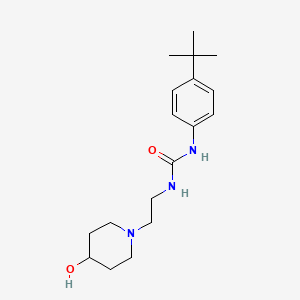
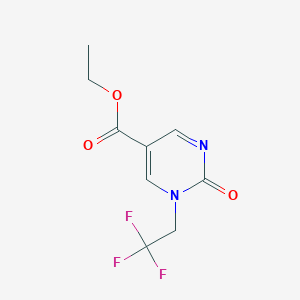

![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)